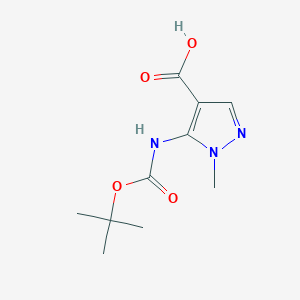

5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carbonsäure

Übersicht

Beschreibung

The compound “5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Wissenschaftliche Forschungsanwendungen

Synthese von Diarylethen-Aminosäuren

Die Verbindung kann zur Synthese von Diarylethen-(DAE)-Aminosäuren verwendet werden . Diese DAE-Aminosäuren können in Peptide und Peptidomimetika eingebaut werden, die die Struktur und Funktion von Peptiden imitieren . Dies ist besonders nützlich bei der Herstellung von photoaktiven Peptiden, die auf Licht reagieren .

Herstellung von photoaktiven Molekülen

Die Verbindung kann zur Herstellung von photoaktiven Molekülen verwendet werden . Diese Moleküle haben die Fähigkeit, ihre physikalischen oder chemischen Eigenschaften als Reaktion auf Licht zu ändern, was sie für eine Vielzahl von Anwendungen nützlich macht, z. B. bei der Entwicklung von lichtempfindlichen supramolekularen Systemen .

Entwicklung von intelligenten Medikamenten

Die Verbindung kann zur Entwicklung von intelligenten Medikamenten verwendet werden . Durch den Einbau der Verbindung in Peptidmoleküle können Forscher Medikamente herstellen, die über Licht steuerbare molekulare Strukturen haben . Dies könnte möglicherweise zur Entwicklung neuer Medikamente führen, die mit Licht gesteuert werden können .

4. Synthese von optisch angereicherten Aminosäurederivaten Die Verbindung kann zur Synthese von optisch angereicherten Aminosäurederivaten verwendet werden . Diese Methode ist hochspezifisch, praktikabel und vorhersehbar und damit ein vielseitiges Werkzeug für die Herstellung von Forschungsmengen ungewöhnlicher oder seltener Aminosäurederivate .

Herstellung von Metathese-Vorläufern

Die Verbindung kann zur Herstellung von Metathese-Vorläufern verwendet werden . Beispielsweise wurde sie bei der Synthese von ®-(N-tert-Butoxycarbonyl)allylglycin verwendet, einer häufig verwendeten und kommerziell erhältlichen Aminosäure für die Synthese komplexerer unnatürlicher Aminosäuren .

6. Herstellung von langkettigen Aminosäuren Die Verbindung kann zur Herstellung von langkettigen Aminosäuren verwendet werden . Diese langkettigen Aminosäuren wurden zur Erzeugung von verkürzten Muraymycin-Analoga mit erhöhter Zellpermeabilität verwendet .

Wirkmechanismus

Target of Action

The primary target of the compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the amino group in organic synthesis . This compound, also known as 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-4-carboxylic acid, is used as a protecting group for amines . The role of this compound is to protect the amino group during the synthesis process, allowing for transformations of other functional groups .

Mode of Action

The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a tert-butyloxycarbonyl (Boc) group, which protects the amino group during the synthesis process .

Biochemical Pathways

The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid affects the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected amino acid ionic liquids (Boc-AAILs) are used in the synthesis of peptides .

Pharmacokinetics

These Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Result of Action

The result of the action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the formation of a tert-butyloxycarbonyl (Boc) group that protects the amino group during the synthesis process . This allows for transformations of other functional groups . In peptide synthesis, the compound enables the formation of dipeptides in satisfactory yields .

Action Environment

The action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid can be influenced by environmental factors such as the presence of a base such as sodium hydroxide , and the solvent used in the synthesis process . The compound is stable under various conditions, making it a versatile tool in organic synthesis .

Zukünftige Richtungen

The future directions for the use of the Boc group in synthesis include expanding the applicability of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Eigenschaften

IUPAC Name |

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)5-11-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGMHAWQLPZVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

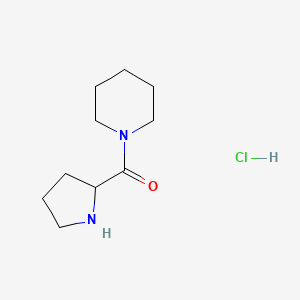

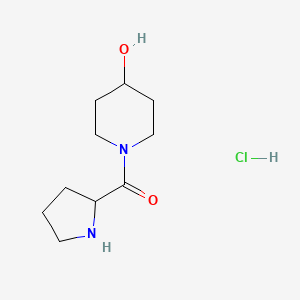

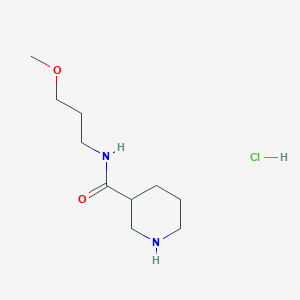

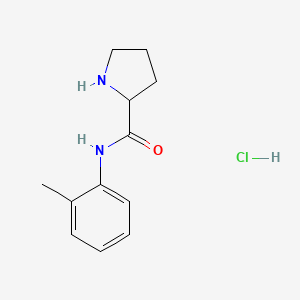

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-methanone hydrochloride](/img/structure/B1398407.png)

![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)